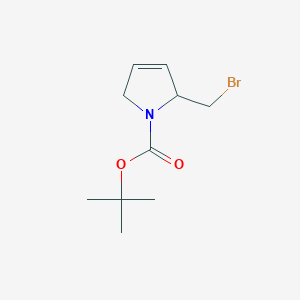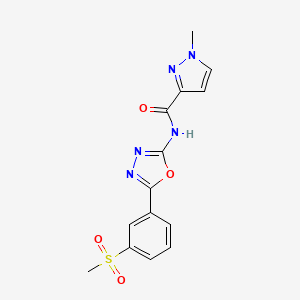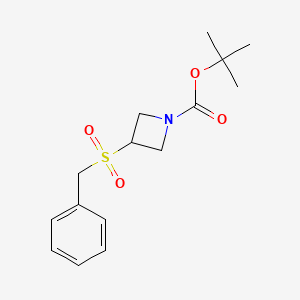![molecular formula C14H14F3N3O2 B2519942 4-Amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one CAS No. 2408961-94-2](/img/structure/B2519942.png)
4-Amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperidine compounds is described in the papers. For instance, a three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile is used to synthesize substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, which proceeds both chemically and electrochemically, with the latter offering milder conditions and higher yields . Another synthesis approach for a piperidine-containing compound is the one-pot reaction of malononitrile, 4-methoxybenzaldehyde, and piperidine, resulting in a 40% yield at room temperature . These methods could potentially be adapted for the synthesis of 4-Amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one.
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using various analytical techniques. For example, the structure of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile is confirmed by 1H NMR, MS, and X-ray single crystal diffraction . These techniques are crucial for determining the structure of newly synthesized compounds and could be applied to confirm the structure of 4-Amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one.
Chemical Reactions Analysis
The papers describe the reactivity of piperidine derivatives in various chemical reactions. For instance, the preparation of 2,3,4-trisubstituted piperidines involves a formal hetero-ene reaction of amino acid derivatives, with the product distribution and diastereoselectivity being influenced by the type of Lewis acid and nitrogen-protecting group used . These insights into the reactivity of piperidine derivatives could inform the chemical reactions analysis of 4-Amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 4-Amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one, they do provide information on the properties of similar compounds. For example, the electrochemical synthesis of piperidine derivatives suggests that these compounds can be synthesized under relatively mild conditions, which could be indicative of their stability . Additionally, the use of X-ray crystallography to determine the structure of a piperidine derivative implies that these compounds can form well-defined crystals, which is an important physical property .
Applications De Recherche Scientifique
Antimycobacterial Activity
The atom economic and stereoselective synthesis of several spiro-piperidin-4-ones, including compounds structurally related to 4-Amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one, has demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis H37Rv, multidrug-resistant Mycobacterium tuberculosis (MDR-TB), and Mycobacterium smegmatis. Specifically, a compound analogous to the one was highly potent, surpassing the effectiveness of standard treatments like isoniazid and ciprofloxacin in reducing bacterial count in lung and spleen tissues, pointing towards promising antimycobacterial applications (Kumar et al., 2008).
Zwitterionic Structure Studies
Research on related piperidinecarboxylic acid derivatives, which share a structural motif with 4-Amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one, has contributed to the understanding of zwitterionic structures and hydrogen bonding interactions. These studies help elucidate the three-dimensional assembly of hydrogen bonds, which is critical for the development of pharmaceutical compounds (Delgado et al., 2001).
Synthesis of Trifluoromethyl-Containing Mimetics
The catalytic hydrogenation of related compounds has been used in the synthesis of novel trifluoromethyl-containing ornithine analogues and thalidomide mimetics. This research highlights the compound's potential in creating new therapeutic agents by introducing trifluoromethyl groups, which can significantly alter the biological activity and stability of pharmaceuticals (Tolmachova et al., 2011).
Catalysis in Organic Synthesis
Compounds containing the 4-amino-1-benzyl piperidine group have shown potential in catalyzing Suzuki–Miyaura coupling reactions. This application is particularly relevant in the field of organic synthesis, where the creation of carbon-carbon bonds is crucial for the development of complex molecules (Kilic et al., 2008).
Antioxidant and Biomedical Applications
The study of aminoxyl radicals, which share a structural resemblance to 4-Amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one, has revealed their importance in biomedical applications such as antioxidants, spin labels for proteins, and contrast agents in magnetic resonance imaging (MRI). These compounds' stability and reactivity under physiological conditions are critical for their effectiveness in such applications (Babic et al., 2020).
Propriétés
IUPAC Name |
4-amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)11-5-4-10(12(21)19-11)20-6-8-7(13(20)22)2-1-3-9(8)18/h1-3,10-11H,4-6,18H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMHZQQWBUDRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1N2CC3=C(C2=O)C=CC=C3N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2519859.png)



![2-[5-(Dimethylamino)-2-methylbenzimidazol-1-yl]acetic acid;dihydrochloride](/img/structure/B2519865.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2519866.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2519870.png)




![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2519882.png)